molecular formula C18H16F2N2O5 B2740198 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide CAS No. 1396774-00-7

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2740198
CAS No.: 1396774-00-7
M. Wt: 378.332
InChI Key: PYKDOTQRDLNVGO-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluorophenyl oxalamide structure, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds One common method involves the use of a Pd-catalyzed C-N cross-coupling reactionThe final step involves the formation of the oxalamide linkage using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield benzo[d][1,3]dioxol-5-yl ketones, while reduction of the oxalamide linkage can produce corresponding amines .

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide stands out due to its unique combination of structural features, which confer a broad range of chemical reactivity and biological activity. Its difluorophenyl oxalamide structure is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-12(19)13(20)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKDOTQRDLNVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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